molecular formula C21H22N6O3 B2861837 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone CAS No. 1351610-45-1

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone

Cat. No.: B2861837
CAS No.: 1351610-45-1
M. Wt: 406.446
InChI Key: DNFVGLXJFUZUDK-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar to the chemical structure , have shown significant in vitro antimicrobial activity. These include activity against gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and gram-negative bacteria such as Pseudomonas fluorescens and Escherichia coli, as well as antifungal and antimalarial properties (Bhatt, Kant, & Singh, 2016).

Antiviral Activity

Similar compounds have also been investigated for their antiviral activity. For instance, piperazinyl-4-nitroimidazole derivatives were synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activity in MT-4 cells, aiming to develop new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anticancer Activity

Various azole-containing piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. Some of these compounds have shown significant in vitro growth inhibition against cancer cell lines like the PC-3 cell line (Gan, Fang, & Zhou, 2010). Additionally, other related compounds have shown promising anticancer activities against different cancer cell lines, indicating potential application in cancer therapy (Kumar et al., 2013).

Properties

IUPAC Name

2-(4-acetylphenoxy)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-16(28)17-2-4-18(5-3-17)30-14-21(29)26-12-10-25(11-13-26)19-6-7-20(24-23-19)27-9-8-22-15-27/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFVGLXJFUZUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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